molecular formula C17H17NO2 B11096006 (2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide

(2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide

Cat. No.: B11096006
M. Wt: 267.32 g/mol
InChI Key: JKWRKAOLESPQGS-ACCUITESSA-N
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Description

(2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide typically involves the reaction of 3-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a condensation reaction with aniline under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted aromatic compounds .

Scientific Research Applications

(2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, or binding to receptors. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide

InChI

InChI=1S/C17H17NO2/c1-13(11-14-7-6-10-16(12-14)20-2)17(19)18-15-8-4-3-5-9-15/h3-12H,1-2H3,(H,18,19)/b13-11+

InChI Key

JKWRKAOLESPQGS-ACCUITESSA-N

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)OC)/C(=O)NC2=CC=CC=C2

Canonical SMILES

CC(=CC1=CC(=CC=C1)OC)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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